3-Amino-2,4-dibromo-6-methylbenzonitrile
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Overview
Description
3-Amino-2,4-dibromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H5Br2N2 It is characterized by the presence of amino, dibromo, and methyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile typically involves the bromination of 2-amino-6-methylbenzonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dibromo-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Amino-2,4-dibromo-6-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dibromo-6-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 4-Bromo-3-methylbenzonitrile
- 2-Amino-3,5-dibromo-6-methylpyridine
Uniqueness
3-Amino-2,4-dibromo-6-methylbenzonitrile is unique due to the presence of both amino and dibromo groups on the same benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6Br2N2 |
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Molecular Weight |
289.95 g/mol |
IUPAC Name |
3-amino-2,4-dibromo-6-methylbenzonitrile |
InChI |
InChI=1S/C8H6Br2N2/c1-4-2-6(9)8(12)7(10)5(4)3-11/h2H,12H2,1H3 |
InChI Key |
XRVWFBJYGVYCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C#N)Br)N)Br |
Origin of Product |
United States |
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